molecular formula C13H14ClN9S B1255484 6-[[[1-(4-chlorophenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine

6-[[[1-(4-chlorophenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No. B1255484
M. Wt: 363.83 g/mol
InChI Key: CQHMDEUCEOJCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[[[1-(4-chlorophenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine is a member of tetrazoles.

Scientific Research Applications

Microwave-Assisted Synthesis

An efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives, including compounds similar to the specified chemical, was developed using microwave-assisted methods. This approach yields high purity products confirmed by X-ray crystallography, highlighting its potential in synthetic organic chemistry (Moustafa et al., 2020).

Structural Analysis via Neutron Diffraction

The structural details of similar triazine derivatives have been elucidated through neutron diffraction techniques. This method provides insights into the molecular arrangement and bonding characteristics, essential for understanding the chemical's behavior and potential applications (Schwalbe, Williams, & Koetzle, 1989).

Antimicrobial Activity

A series of triazine derivatives, structurally related to the specified chemical, demonstrated significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Kushwaha & Sharma, 2022).

Synthesis of Triazine Derivatives

The synthesis of various triazine derivatives, including those structurally similar to the specified compound, has been explored. These methodologies are crucial for producing compounds for further application in chemical and pharmaceutical research (Zhang Li-hu, 2014).

Novel Applications in Material Science

Research has explored the use of triazine derivatives in material science, particularly in developing new aromatic polyamides with phenyl-1,3,5-triazine moieties. These materials exhibit high thermal stability and solubility, suggesting their potential in high-performance polymers (Yu et al., 2012).

properties

Product Name

6-[[[1-(4-chlorophenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C13H14ClN9S

Molecular Weight

363.83 g/mol

IUPAC Name

6-[[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C13H14ClN9S/c1-22(2)12-17-10(16-11(15)18-12)7-24-13-19-20-21-23(13)9-5-3-8(14)4-6-9/h3-6H,7H2,1-2H3,(H2,15,16,17,18)

InChI Key

CQHMDEUCEOJCOL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CSC2=NN=NN2C3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[[[1-(4-chlorophenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine
Reactant of Route 2
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6-[[[1-(4-chlorophenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-[[[1-(4-chlorophenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine
Reactant of Route 4
6-[[[1-(4-chlorophenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine
Reactant of Route 5
6-[[[1-(4-chlorophenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine
Reactant of Route 6
6-[[[1-(4-chlorophenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine

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